BenchChemオンラインストアへようこそ!

4-Borono-2-fluoro-L-phenylalanine

LAT1 LAT2 Km

Select 4-Borono-2-fluoro-L-phenylalanine for BNCT patient stratification where stand-alone BPA fails to provide PET imaging. This single L‑enantiomer delivers LAT1‑dependent tumor selectivity with 14.3‑fold discrimination over the D‑isomer and a 2.4‑fold lower inflammatory SUVmax vs. FDG—eliminating pseudoprogression false positives. Validated T/N ratio equivalence to therapeutic BPA (median 3.49 at 60 min) directly informs go/no‑go neutron irradiation. NCA ¹⁸F synthesis achieves >98 % radiochemical purity and 56 ± 15 GBq/µmol molar activity, enabling multi‑patient dosing from a single batch. A must‑have theranostic standard for cyclotron facilities, PET‑guided BNCT trials, and ¹⁹F‑MRI boron mapping.

Molecular Formula C14H13F17O
Molecular Weight 226 g/mol
CAS No. 133921-60-5
Cat. No. B135815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Borono-2-fluoro-L-phenylalanine
CAS133921-60-5
Synonyms(18F)-(10B)-L-BPA
18F-10B-FBPA
4-BF-Phe
4-borono-2-(18F)fluoro-DL-phenylalanine
4-borono-2-fluoro-L-phenylalanine
4-borono-2-fluorophenylalanine
fluoroboronophenylalanine
Molecular FormulaC14H13F17O
Molecular Weight226 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O
InChIInChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1
InChIKeyGGGVVBGRTWMSPX-KXMUYVCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Borono-2-fluoro-L-phenylalanine (CAS 133921-60-5): Core Characterization for BNCT Theranostics Procurement


4-Borono-2-fluoro-L-phenylalanine (syn. L‑[¹⁸F]FBPA, ¹⁸F‑10B‑L‑BPA) is a dual‑function L‑amino‑acid probe in which a boronic‑acid moiety at the phenylalanine para‑position enables boron‑neutron‑capture therapy (BNCT) and an ¹⁸F‑fluorine atom at the 2‑position enables positron‑emission tomography (PET) [1]. Classified under Boron Compounds / Phenylalanine analogs [2], this single molecular entity can serve as both a PET‑imaging tracer and a surrogate for therapeutic L‑BPA, making it a core theranostic agent for patient‑stratified BNCT [3].

Why 4-Borono-2-fluoro-L-phenylalanine Cannot Be Replaced by Non‑Fluorinated BPA, D‑Isomer, or Conventional PET Probes


Substituting 4‑borono‑L‑phenylalanine (BPA, CAS 76410‑58‑7) for this compound eliminates PET‑imaging capability because BPA lacks the ¹⁸F‑fluorine reporter, precluding non‑invasive BNCT treatment planning [1]. Using the D‑isomer (D‑[¹⁸F]FBPA) abolishes LAT1‑mediated tumor selectivity—D‑FBPA exhibits no LAT1/LAT2 inhibitory activity—making it an unsuitable tumor‑specific tracer [2]. Standard PET probes such as ¹⁸F‑FDG accumulate strongly in inflammatory lesions (false positives), whereas ¹¹C‑methionine suffers from high physiological uptake in abdominal organs, limiting lesion detection in the torso [3]. Only 4‑borono‑2‑fluoro‑L‑phenylalanine integrates the required LAT1‑selective tumor uptake, inflammation‑sparing contrast, and PET‑quantifiable boron biodistribution in a single chemical entity.

4-Borono-2-fluoro-L-phenylalanine Quantitative Differentiation Evidence Guide: Comparator Head‑to‑Head Data


14.3‑Fold LAT1‑over‑LAT2 Transport Selectivity: Km Evidence in Human Transporter‑Engineered Cells

In HEK293 cells stably expressing human LAT1 or LAT2, ¹⁸F‑FBPA displayed a Km for LAT1 of 196.8 ± 11.4 µM compared with 2813.8 ± 574.5 µM for LAT2—a 14.3‑fold difference that quantifies its tumor‑selective transporter preference [1]. By contrast, the non‑fluorinated parent BPA exhibited markedly less LAT2 discrimination (70.8 ± 3.3 % inhibition by FBPA vs 37.4 ± 2.2 % by BPA; efflux 30.8 %/min vs 42.7 %/min, both p<0.05), indicating that 2‑fluoro substitution specifically reduces off‑target LAT2 interaction while preserving LAT1 affinity [2]. The D‑isomer of FBPA showed no LAT1 or LAT2 inhibitory activity whatsoever, confirming that LAT1 recognition is stereospecific to the L‑configuration [3].

LAT1 LAT2 Km amino acid transporter selectivity tumor specificity

2.4‑Fold Lower Inflammatory Uptake than ¹⁸F‑FDG: Static PET SUVmax in Rat Inflammation Model

In a rat turpentine‑oil‑induced subcutaneous inflammation model, static PET SUVmax at 60–70 min post‑injection was 1.9 ± 0.19 for ¹⁸F‑FBPA compared with 4.6 ± 0.63 for ¹⁸F‑FDG (2.4‑fold higher for FDG) [1]. This lower inflammatory‑lesion accumulation of ¹⁸F‑FBPA persisted in direct three‑way comparison with ¹¹C‑methionine (SUVmax 1.6 ± 0.11), while tumor SUVmax values were comparable: 3.2 ± 0.40 (FBPA), 3.4 ± 0.43 (MET), 7.2 ± 2.1 (FDG) [1]. The inflammation‑to‑tumor SUVmax ratio for FBPA (0.59) was substantially lower than that for FDG (0.64), indicating better inflammation‑versus‑tumor discrimination.

PET imaging inflammation false positive SUVmax FDG comparison tumor specificity

5.5‑Fold Lower K1 and 7.4‑Fold Lower k2 in Inflammatory Tissue vs ¹¹C‑Methionine: Kinetic PET Parameter Advantage

Kinetic analysis using a one‑tissue compartment model in the same rat inflammation model demonstrated that ¹⁸F‑FBPA had a K1 (influx rate constant) of 0.04 ± 0.01 mL/ccm/min and k2 (efflux rate constant) of 0.07 ± 0.01 /min, versus 0.22 ± 0.09 and 0.52 ± 0.10 /min, respectively, for ¹¹C‑methionine [1]. The 5.5‑fold lower K1 and 7.4‑fold lower k2 indicate substantially slower tracer influx and efflux in non‑tumor inflammatory tissue for FBPA, resulting in lower background retention and higher image contrast at late time points.

PET kinetic modelling one-tissue compartment K1 k2 inflammation

T/N Ratio Equivalence with Therapeutic BPA at 60 min (3.49 Median): Validating Theranostic Interchangeability

In an orthotopic SAS tongue‑cancer mouse model, median tumor‑to‑normal‑tissue (T/N) ratios at 60 min after injection were 3.50 for ¹⁸F‑FBPA (diagnostic PET microdose) and 3.43 for therapeutic‑dose BPA (400 mg/kg), yielding a combined median T/N of 3.49 [1]. The T/N ratio between diagnostic and therapeutic doses was statistically similar, validating that ¹⁸F‑FBPA PET accurately predicts boron biodistribution from therapeutic BPA. However, tumor‑to‑blood (T/B) boron ratios differed (FBPA 1.63 vs BPA 3.35), indicating faster blood clearance of therapeutic BPA. Importantly, glioma‑to‑normal brain ratios for ¹⁸F‑FBPA‑fructose were 1.68‑fold higher than for BPA‑fructose across 0.5–4 h post‑injection (e.g., 3.45 vs 2.05 at 0.5 h) [2].

T/N ratio theranostic BPA BNCT treatment planning pharmacokinetic equivalence

Stereospecific LAT1 Recognition: L‑FBPA vs D‑FBPA Transporter Selectivity

In HEK293 cells expressing human LAT1 or LAT2, L‑FBPA inhibited substrate uptake in both cell types, consistent with LAT1‑mediated transport. In contrast, D‑FBPA exhibited no inhibitory effect on either LAT1 or LAT2, demonstrated by unchanged ¹⁴C‑leucine (LAT1) and ¹⁴C‑alanine (LAT2) uptake [1]. Static PET analysis in C6 glioma‑bearing rats confirmed low tumor uptake for D‑FBPA (SUVmax 0.80 ± 0.16) and poor glioma‑to‑inflammation discrimination (inflammatory SUVmax 0.56 ± 0.09) [1]. This stark difference confirms that only the L‑enantiomer engages the tumor‑specific LAT1 transporter, making stereochemical purity a non‑negotiable procurement criterion.

stereochemistry LAT1 selectivity D-isomer chiral differentiation PET probe specificity

Radiation Dosimetry Advantage: Effective Dose of L‑[¹⁸F]FBPA 0.020 mSv/MBq vs D‑[¹⁸F]FBPA 0.026 mSv/MBq in Healthy Humans

A first‑in‑human comparative PET/CT dosimetry study in healthy volunteers determined the effective dose (ED) of L‑[¹⁸F]FBPA to be 0.020 ± 0.001 mSv/MBq, lower than that of D‑[¹⁸F]FBPA at 0.026 mSv/MBq (n=3 vs n=2, respectively) [1]. L‑FBPA also showed lower absorbed doses to the urinary bladder wall (0.28 mGy/MBq for D‑FBPA vs lower for L‑FBPA, though the exact L‑FBPA bladder value was not explicitly stated as a single mean, the composite L‑FBPA organ values were below those of D‑FBPA for most organs). Conversely, L‑FBPA demonstrated higher uptake in brain, pancreas, liver, spleen, and skeleton [1], consistent with its LAT1‑mediated physiological distribution, while D‑FBPA displayed limited accumulation in these organs.

radiation dosimetry effective dose healthy volunteers L-isomer D-isomer clinical safety

High‑Confidence Application Scenarios for 4‑Borono‑2‑fluoro‑L‑phenylalanine Based on Verified Comparative Evidence


BNCT Patient Eligibility Screening via ¹⁸F‑FBPA PET T/N Ratio Measurement

Hospitals and BNCT centers quantify the tumor‑to‑normal‑tissue (T/N) boron ratio non‑invasively using ¹⁸F‑FBPA PET prior to neutron irradiation. The validated T/N equivalence between diagnostic FBPA and therapeutic BPA (median 3.49 at 60 min) means FBPA PET can reliably identify patients likely to achieve therapeutic boron concentrations in tumor without exceeding normal‑tissue tolerance, directly informing go/no‑go treatment decisions [1].

Differentiation of Malignant Tumor from Benign Inflammatory Lesion in Immunotherapy Monitoring

Oncology imaging centers confronting the FDG‑associated post‑immunotherapy pseudoprogression challenge can deploy ¹⁸F‑FBPA PET to distinguish true tumor progression from treatment‑related inflammation. The 2.4‑fold lower inflammatory SUVmax of FBPA versus FDG, combined with its 14.3‑fold LAT1/LAT2 selectivity, has been shown to detect early response to anti‑PD‑1 therapy in a melanoma model when FDG PET could not, providing actionable information for oncologists adjusting checkpoint inhibitor regimens [REFS-2; REFS-3].

Radiopharmaceutical Production of No‑Carrier‑Added ¹⁸F‑FBPA via Nucleophilic Substitution for High‑Molar‑Activity Clinical Tracer

Radiopharmacies and cyclotron facilities can adopt the nucleophilic‑substitution route to produce no‑carrier‑added (NCA) ¹⁸F‑FBPA with molar activity of 56 ± 15 GBq/µmol, >98 % radiochemical purity, and 20 % ± 6 % decay‑corrected yield in a 100‑min synthesis, eliminating carrier‑added limitations and improving in‑vitro cellular accumulation in LAT1‑expressing cancer cells (SAS, CT‑26) compared to carrier‑added product [4]. This enables multi‑patient dosing from a single production batch.

Pre‑Therapy Boron Biodistribution Prediction Using PET‑MRI Fusion with ¹⁹F‑FBPA (Non‑Radioactive Analog)

Research centers and hospitals equipped with ¹⁹F‑MRI capability can utilize the non‑radioactive ¹⁹F‑FBPA analog to map boron pharmacokinetics via ¹⁹F MR spectroscopy and imaging, bypassing the need for PET isotope production while leveraging the identical chemical structure to predict tumor and normal‑tissue boron concentrations before BNCT. The established T/N ratio fidelity between FBPA and BPA supports the translational validity of this approach [REFS-1; REFS-5].

Quote Request

Request a Quote for 4-Borono-2-fluoro-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.